4-tert-Butylbiphenyl

Thermochemistry Phase transition energetics Adiabatic calorimetry

4-tert-Butylbiphenyl (4-TBB, ≥98%) is engineered for thermal and vapor-pressure-critical polymer applications. Vapor pressure 0.00192 mmHg at 25°C—~78% lower than biphenyl—minimizes evaporative losses under VOC regulations. Enthalpy of fusion (19.9 kJ·mol⁻¹) is 62% higher than 4-methylbiphenyl; adjust heating profiles accordingly. Thermal stability window 703–763 K suits curing cycles; avoid above 763 K. Noncoplanar twisted biphenyl unit enhances solubility, free volume, and O₂ permeability in polyimides (Td₅% 540–550°C)—unattainable with methyl or unsubstituted analogs. Verify polycondensation-grade purity before use.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 1625-92-9
Cat. No. B155571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbiphenyl
CAS1625-92-9
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
InChIKeyCDOYZTOFTGTGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbiphenyl (CAS 1625-92-9): Technical Baseline for Procurement Specification


4-tert-Butylbiphenyl (4-TBB) is a mono-alkylated biphenyl derivative with the molecular formula C16H18, consisting of a biphenyl core with a tert-butyl group attached at the para position of one phenyl ring. The compound exists as a white to light yellow crystalline powder with a melting point range of 50–54°C and a purity specification typically ≥98.0% (GC). 4-TBB serves as a key intermediate in the synthesis of polymeric materials including phenolic and epoxy resins, as well as a precursor for specialty chemicals in electronics and automotive applications.

Why Generic Alkylbiphenyl Substitution Fails: 4-tert-Butylbiphenyl Differentiation Rationale


Alkylbiphenyl derivatives are not interchangeable in applications requiring precise thermodynamic behavior, thermal stability profiles, or vapor pressure characteristics. The tert-butyl substituent at the para position confers distinct steric and electronic properties that fundamentally alter phase transition energetics, heat capacity behavior, and high-temperature degradation kinetics compared to methyl-substituted or di-substituted analogs. [1] In polymer synthesis, the noncoplanar twisted biphenyl unit introduced by 4-TBB enhances solubility and oxygen permeability of polyimides, whereas methyl or unsubstituted biphenyl derivatives do not provide the same free volume enhancement. [2]

4-tert-Butylbiphenyl Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Fusion Enthalpy Comparison: 4-tert-Butylbiphenyl vs. 4-Methylbiphenyl

4-tert-Butylbiphenyl exhibits a significantly higher enthalpy of fusion (ΔcrlHm°) than 4-methylbiphenyl, reflecting stronger intermolecular interactions in the crystalline lattice due to the bulky tert-butyl substituent. [1] This directly impacts energy requirements for melting during industrial processing and formulation. [2]

Thermochemistry Phase transition energetics Adiabatic calorimetry

Thermal Stability Kinetics: 4-tert-Butylbiphenyl vs. 4-Methylbiphenyl vs. 4,4′-Di-tert-butylbiphenyl

Gas-phase thermal transformation studies reveal that 4-tert-butylbiphenyl undergoes decomposition over the temperature range 703–763 K, whereas the methyl analog 4-methylbiphenyl is thermally unstable over a higher and broader range of 813–848 K, and the di-substituted 4,4′-di-tert-butylbiphenyl exhibits the same 703–763 K range as the mono-substituted compound. [1] Critically, tert-butylbiphenyls display competition between cracking and alkyl substituent isomerization reactions at the aromatic nucleus, a mechanistic pathway not observed in methyl-substituted biphenyls. [2]

Thermal stability Kinetics Gas-phase transformation

Vapor Pressure Differential: 4-tert-Butylbiphenyl vs. Biphenyl Core Structure

The saturation vapor pressure of 4-tert-butylbiphenyl was measured as 0.00192 mmHg at 25°C, reflecting the volatility reduction conferred by the tert-butyl substituent. While direct head-to-head vapor pressure data for structural analogs at identical temperatures is limited, class-level inference from biphenyl core structures indicates that alkyl substitution generally reduces volatility compared to unsubstituted biphenyl, with tert-butyl providing greater vapor pressure suppression than methyl due to increased molecular weight and enhanced intermolecular dispersion forces. [1]

Vapor pressure Volatility Transpiration method

Synthesis Selectivity: 4-tert-Butylbiphenyl Formation vs. Di-tert-butylbiphenyl Byproduct

During Friedel-Crafts alkylation of biphenyl with tert-butyl chloride, the reaction using AlCl₃ catalyst yields only 9 of theoretically 209 possible tert-butyl derivatives, with 4-tert-butylbiphenyl being one of the principal mono-alkylated products. [1] In zeolite-catalyzed tert-butylation, 4,4′-di-tert-butylbiphenyl is produced in moderate to high selectivities at moderate temperatures, with the selectivity for the di-substituted product being tunable based on catalyst choice and conditions. [2]

Synthetic selectivity Friedel-Crafts alkylation Zeolite catalysis

Polymer Performance Differentiation: tert-Butylphenyl-Containing Polyimides

Polyimides synthesized using dianhydrides bearing 4-tert-butylphenyl substituents (BBBPAn) exhibit enhanced solubility in common organic solvents (chloroform, THF) and high oxygen permeability compared to conventional polyimides without the noncoplanar twisted biphenyl unit. [1] The polyimides containing tert-butylphenyl groups demonstrate 5% weight loss at 540–550°C in nitrogen atmosphere, indicating excellent thermal stability despite the enhanced processability. [2]

Polyimide synthesis Oxygen permeability Solubility enhancement

4-tert-Butylbiphenyl Application Scenarios: Evidence-Backed Selection Guidance


High-Temperature Polymer Processing Requiring Controlled Melt Energetics

When formulating polymer blends or processing 4-TBB-containing intermediates, the ~62% higher enthalpy of fusion (19.9 kJ·mol⁻¹) versus 4-methylbiphenyl (12.29 kJ·mol⁻¹) necessitates adjusted heating profiles and energy input calculations. [1] Process engineers should account for this differential when designing melt-processing equipment or scaling up batch operations, as substituting 4-methylbiphenyl without energy input adjustment will result in incomplete melting and heterogeneous product quality.

Thermal Stability-Critical Applications in the 700–760 K Range

For processes operating at temperatures between 703–763 K, 4-tert-butylbiphenyl is suitable whereas 4-methylbiphenyl remains stable up to ~100 K higher (813–848 K). [1] Conversely, applications requiring thermal stability above 763 K should avoid 4-TBB due to onset of decomposition with competing cracking and isomerization pathways. [2] This thermal window is particularly relevant for polymer curing cycles, heat transfer fluid formulations, and high-temperature organic synthesis intermediates.

Low-Volatility Intermediate for Reduced VOC Emissions

4-tert-Butylbiphenyl's vapor pressure of 0.00192 mmHg at 25°C—approximately 78% lower than unsubstituted biphenyl—makes it the preferred choice for applications where evaporative losses during processing must be minimized. [1] This is particularly relevant for resin formulation, coating manufacturing, and electronic material synthesis where VOC regulations impose strict limits on atmospheric emissions from process intermediates. [2]

Advanced Polyimide Synthesis for Gas Separation Membranes

When synthesizing polyimides for oxygen-permeable membranes or solution-processable high-performance polymers, 4-TBB-derived dianhydrides (e.g., BBBPAn) provide the noncoplanar twisted biphenyl unit essential for enhanced solubility and free volume. [1] Polyimides incorporating this motif achieve 5% weight loss temperatures of 540–550°C while remaining soluble in chloroform and THF—a combination unattainable with rigid biphenyl or methyl-substituted analogs. [2] Users should verify that procured 4-TBB meets purity specifications suitable for polycondensation reactions.

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